N-(4-ethylphenyl)formamide
Overview
Description
N-(4-ethylphenyl)formamide is a chemical compound with the molecular formula C₉H₁₁NO. It is a formamide derivative where the formyl group is attached to a nitrogen atom that is bonded to a 4-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-ethylphenyl)formamide can be synthesized through the formylation of 4-ethylaniline. One common method involves the reaction of 4-ethylaniline with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of formylating agents such as ethyl formate or formic acid in the presence of catalysts. For example, sulfonated rice husk ash (RHA-SO₃H) has been used as a solid acid catalyst to promote the formylation of aromatic amines, including 4-ethylaniline .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-(4-ethylphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formamides.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)formamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of formamide bonds. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler formamide derivative with the formula CH₃NO.
Dimethylformamide: A widely used solvent with the formula (CH₃)₂NCHO.
N-(4-methylphenyl)formamide: Similar structure but with a methyl group instead of an ethyl group on the aromatic ring.
Uniqueness
N-(4-ethylphenyl)formamide is unique due to the presence of the ethyl group on the aromatic ring, which can influence its reactivity and interactions compared to other formamide derivatives. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as in chemical reactivity .
Properties
IUPAC Name |
N-(4-ethylphenyl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-7H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAZUCKVQRETQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341262 | |
Record name | N-(4-ethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69753-59-9 | |
Record name | N-(4-ethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-ETHYLFORMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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